2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(tert-butylamino)naphthalene-1,4-dione
Description
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-(tert-butylamino)naphthalene-1,4-dione is a naphthoquinone-triazole hybrid compound characterized by a 1,4-naphthoquinone core substituted with a benzotriazole moiety at position 2 and a tert-butylamino group at position 2.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-3-(tert-butylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-20(2,3)21-16-17(24-15-11-7-6-10-14(15)22-23-24)19(26)13-9-5-4-8-12(13)18(16)25/h4-11,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZJPQRNRBWJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(tert-butylamino)naphthalene-1,4-dione , also known as a naphthoquinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer and antimicrobial properties, as well as relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 288.34 g/mol. Its structure features a naphthalene backbone substituted with a benzo[d][1,2,3]triazole moiety and a tert-butylamino group. This unique combination is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O2 |
| Molecular Weight | 288.34 g/mol |
| CAS Number | 1015856-29-7 |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that naphthoquinone derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds similar to This compound have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis.
Case Study: Thymidylate Synthase Inhibition
In a study evaluating various naphthoquinone derivatives for their TS inhibitory activity, it was found that certain compounds exhibited IC50 values significantly lower than the standard drug Pemetrexed. For example:
| Compound | IC50 (μM) | Reference Drug IC50 (Pemetrexed) |
|---|---|---|
| Compound A | 1.95 | 7.26 |
| Compound B | 2.18 | 7.26 |
These results suggest that the incorporation of specific functional groups can enhance the anticancer efficacy of naphthoquinones.
Antimicrobial Activity
The antimicrobial potential of This compound has also been explored. Similar compounds have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 μg/mL |
| Compound B | S. aureus | 10 μg/mL |
These findings highlight the potential of this compound as an antimicrobial agent.
Mechanistic Insights
The biological activities of This compound are likely attributed to its ability to interact with cellular targets through various mechanisms:
- Enzyme Inhibition : By inhibiting enzymes such as thymidylate synthase, it disrupts DNA synthesis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Naphthoquinones can induce oxidative stress within microbial cells, leading to cell death.
- Apoptosis Induction : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key structural analogs include:
*Calculated molecular weight based on formula C₂₀H₁₈N₄O₂.
Key Observations :
- The trifluoromethylphenylamino analog () exhibits higher molecular weight and stability due to the electron-withdrawing CF₃ group, but its PSA (76.9 Ų) is comparable to the target compound, suggesting similar solubility profiles .
Antiplasmodial Activity
- 4j and 7c demonstrated moderate antiplasmodial activity against Plasmodium falciparum (IC₅₀: 5–10 μM), attributed to the naphthoquinone core’s redox-cycling properties. The tert-butylamino group in the target compound may enhance activity by improving cell penetration .
Antimicrobial Activity
- Benzotriazole derivatives like 11 and 12 () showed potent activity against S. aureus and C. albicans (MIC: 8–16 μg/mL). The target compound’s tert-butyl group could similarly disrupt microbial membranes but requires empirical validation .
Anti-Inflammatory and Antioxidant Activity
- 48 and 73 () reduced edema by 60–65% (vs. diclofenac) and scavenged free radicals (IC₅₀: 12–18 μM). The target compound’s quinone moiety may confer analogous redox activity, though steric effects from tert-butyl could modulate efficacy .
Anticonvulsant Activity
- 60 and 61 () reduced seizure duration by 40–50% in rodent models. The target compound’s benzotriazole may similarly interact with neuronal ion channels, but the tert-butyl group’s impact remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
